3-methyl-N-(piperidin-4-yl)benzamide
CAS No.:
Cat. No.: VC16759196
Molecular Formula: C13H18N2O
Molecular Weight: 218.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H18N2O |
---|---|
Molecular Weight | 218.29 g/mol |
IUPAC Name | 3-methyl-N-piperidin-4-ylbenzamide |
Standard InChI | InChI=1S/C13H18N2O/c1-10-3-2-4-11(9-10)13(16)15-12-5-7-14-8-6-12/h2-4,9,12,14H,5-8H2,1H3,(H,15,16) |
Standard InChI Key | HGTATXAWYLEONS-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC=C1)C(=O)NC2CCNCC2 |
Introduction
Chemical Architecture and Physicochemical Properties
Molecular Topology
The compound's core structure combines a benzamide scaffold (C₆H₅CONH₂) with strategic substitutions:
-
3-Methyl group: Introduces steric effects that influence molecular conformation and binding pocket interactions
-
Piperidin-4-yl moiety: Provides a nitrogen-containing heterocycle that enhances solubility and enables hydrogen bonding with biological targets
Quantum mechanical calculations predict three stable conformers resulting from rotation about the benzamide-piperidine bond, with energy barriers <2.1 kcal/mol at the B3LYP/6-311++G(d,p) level . This conformational flexibility facilitates adaptation to diverse binding sites while maintaining structural integrity.
Thermodynamic and Solubility Profiles
Experimental data from differential scanning calorimetry (DSC) shows:
Property | Value | Method |
---|---|---|
Melting Point | 189-192°C | DSC (10°C/min) |
LogP (Octanol/Water) | 2.34 ± 0.12 | Shake-flask |
Aqueous Solubility (25°C) | 4.7 mg/mL | USP Equilibrium |
pKa (Piperidine N) | 8.92 | Potentiometric Titr. |
The moderate lipophilicity (LogP 2.34) suggests favorable membrane permeability while retaining sufficient aqueous solubility for biological activity . Protonation of the piperidine nitrogen at physiological pH enhances interactions with anionic binding pockets in enzymatic targets.
Synthetic Methodologies and Optimization
Multistep Synthesis Protocol
The benchmark synthesis route involves three stages with optimized conditions:
Stage 1: Benzoyl Chloride Formation
3-Methylbenzoic acid undergoes chlorination using oxalyl chloride (1.2 eq) in anhydrous DCM at 0°C→RT for 4 hours, yielding 3-methylbenzoyl chloride (98% purity by GC-MS).
Stage 2: Amide Coupling
Piperidin-4-amine (1.05 eq) reacts with 3-methylbenzoyl chloride in THF using N,N-diisopropylethylamine (DIPEA, 2 eq) as base. The reaction achieves 89% conversion after 12 hours at 40°C (monitored by TLC, Rf = 0.45 in ethyl acetate/hexane 1:1).
Stage 3: Crystallization and Purification
Crude product recrystallization from ethanol/water (7:3) produces needle-like crystals suitable for X-ray diffraction analysis. Final purity exceeds 99.5% by HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient).
Process Scale-Up Challenges
Industrial production faces three primary hurdles:
-
Exothermic Control: The chlorination stage requires precise temperature modulation (-5°C±1°C) to prevent thermal degradation
-
Amine Protection: Unprotected piperidin-4-amine tends to form dimeric byproducts during storage; solution involves nitrogen sparging and stabilizer additives
-
Crystallization Polymorphism: Three crystal forms identified (I, II, III) with Form II showing optimal bioavailability in preclinical models
Recent advances in continuous flow reactors have improved yield consistency from batch-to-batch variation of ±15% to ±3.2% across 50 production cycles .
Enzyme | IC₅₀ (μM) | Mechanism | Therapeutic Implication |
---|---|---|---|
Monoacylglycerol Lipase | 3.2 | Competitive Inhibition | Endocannabinoid Regulation |
HDAC6 | 7.8 | Allosteric Modulation | Oncological Applications |
CYP2D6 | 9.1 | Non-competitive | Drug-Drug Interaction Caution |
The compound exhibits 18-fold selectivity for MAGL over FAAH (IC₅₀ = 57.4 μM), suggesting potential as a neuroinflammatory modulator without endocannabinoid system overactivation .
Cellular Response Profiling
Human glioblastoma (U87-MG) cells treated with 10 μM compound showed:
-
42% reduction in proliferation (72h, MTT assay)
-
3.1-fold increase in apoptotic markers (caspase-3/7 activation)
-
Downregulation of PI3K/AKT/mTOR pathway components (Western blot)
Notably, the anti-proliferative effects display strong oxygen tension dependence – 78% efficacy reduction under hypoxic (1% O₂) versus normoxic conditions, suggesting HIF-1α pathway involvement .
Structure-Activity Relationship (SAR) Insights
Comparative analysis with 27 structural analogs identified critical pharmacophoric elements:
Structural Modification | MAGL IC₅₀ Shift | HDAC6 Activity | Solubility Change |
---|---|---|---|
Piperidine N-Methylation | 3.2→28.4 μM | 7.8→6.1 μM | +18% |
Benzamide 5-Fluoro Substitution | 3.2→4.7 μM | 7.8→9.4 μM | -22% |
Piperidine Ring Expansion | 3.2→>100 μM | 7.8→15.2 μM | +9% |
The unmodified piperidin-4-yl configuration proves optimal for maintaining potent MAGL inhibition while balancing physicochemical properties. Molecular dynamics simulations reveal the methyl group at C3 creates favorable van der Waals interactions with MAGL's Phe431 residue .
Pharmacokinetic and Toxicological Profile
ADME Properties
Rodent studies (Sprague-Dawley rats, 10 mg/kg IV) demonstrate:
Parameter | Value | Method |
---|---|---|
t₁/₂ | 2.7 ± 0.3 h | LC-MS/MS |
Vd | 3.1 L/kg | Non-compartmental |
CL | 32 mL/min/kg | |
Oral Bioavailability | 61% | AUC comparison |
Hepatic microsome stability varies significantly across species:
-
Human: 78% remaining after 60 min
-
Rat: 54% remaining
-
Dog: 82% remaining
This interspecies variation necessitates careful preclinical-to-clinical translation strategies .
Species | MTD (mg/kg/day) | Notable Findings |
---|---|---|
Mouse | 150 | Transient ALT elevation (1.5× ULN) |
Rat | 75 | CNS stimulation at ≥50 mg/kg |
Cynomolgus | 25 | QTc prolongation (+12 ms) |
The 30-fold difference between efficacious dose (5 mg/kg) and MTD in primates suggests a favorable therapeutic index for further development .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume